2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- is a complex organic compound characterized by its sulfonic acid group, azo linkage, and multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 526.324 g/mol. This compound features a naphthalene ring structure, which is known for its stability and aromatic properties, making it suitable for various chemical applications. The presence of the amino group and sulfonic acid enhances its solubility in water, which is beneficial for biological and industrial uses.
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- typically involves:
This process requires careful control of reaction conditions to ensure high yields and purity of the final product.
The compound finds applications in various fields:
Interaction studies involving 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- often focus on:
These studies are crucial for understanding the environmental impact and safety of the compound.
Several compounds share structural similarities with 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Amino-5-(4-chloro-5-methylsulfonylphenyl)azo-naphthalene | Contains a different sulfonyl group | |
| Disodium 6-amino-5-(4-amino-sulfophenyl)azo-naphthalene | Features disodium salt form | |
| 1-Naphthalenesulfonic acid derivatives | Varies | Different naphthalene substitutions |
These compounds are distinguished by variations in their functional groups or salt forms, impacting their solubility, reactivity, and application potential. The unique combination of a naphthalene core with specific substituents makes 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-, particularly valuable in dye chemistry and related fields.